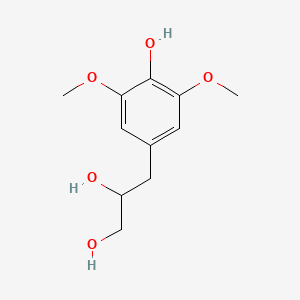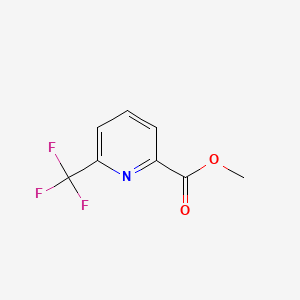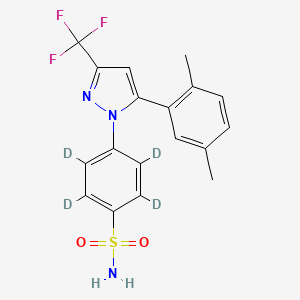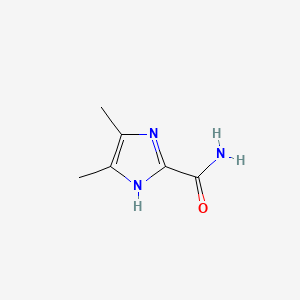
(S)-Naproxen-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Naproxen-d3 is a deuterated form of (S)-Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, inflammation, and fever. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification makes this compound valuable in scientific research, particularly in studies involving drug metabolism and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Naproxen-d3 involves the incorporation of deuterium atoms into the (S)-Naproxen molecule. One common method is the catalytic hydrogenation of (S)-Naproxen in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature to ensure the efficient exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and consistency of the final product. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Naproxen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-Naproxen-d3 has several applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations.
Mecanismo De Acción
(S)-Naproxen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The deuterium atoms in this compound may also influence the compound’s metabolic stability and pharmacokinetics, potentially leading to prolonged effects.
Comparación Con Compuestos Similares
(S)-Naproxen: The non-deuterated form of (S)-Naproxen-d3, commonly used as an NSAID.
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it particularly valuable in research settings where precise tracking of the compound’s metabolic fate is required.
Propiedades
Número CAS |
1094102-82-5 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
233.281 |
Nombre IUPAC |
(2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1/i2D3 |
Clave InChI |
CMWTZPSULFXXJA-IZTXOYSKSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Sinónimos |
(S)-6-Methoxy-d3-α-methyl-2-naphthaleneacetic Acid; po-Naproxen-d3; Aproxen-d3; Bonyl-d3; CG 3117-d3; Diocodal-d3; Dysmenalgit-d3; Equiproxen-d3; Floginax-d3; Laraflex-d3; Laser-d3; MNPA-d3; Naixan-d3; Napren-d3; Naprium-d3; Naprius-d3; Naprosyn-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
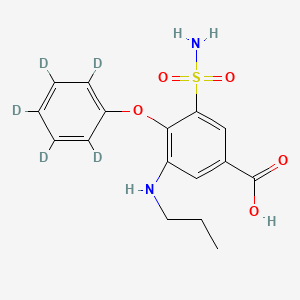
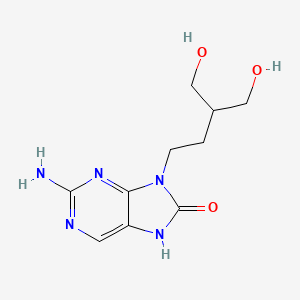
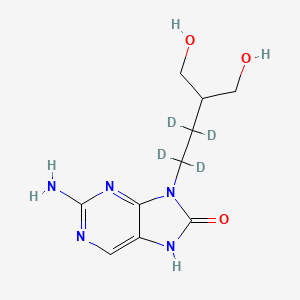
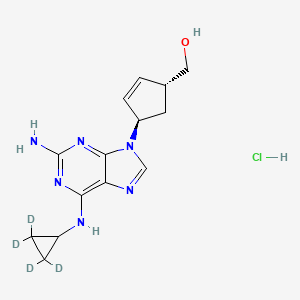
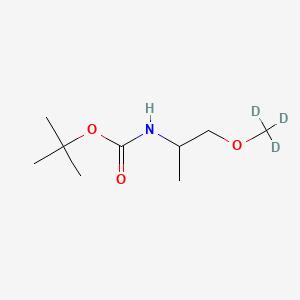
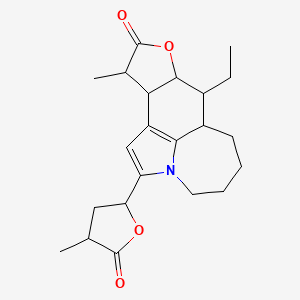
![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
